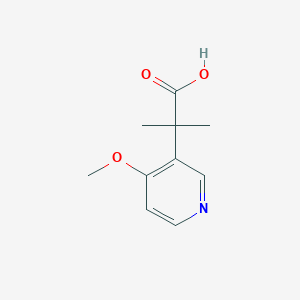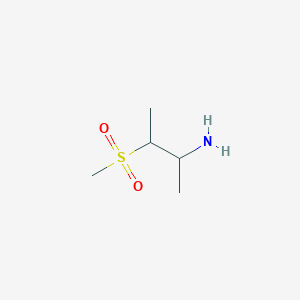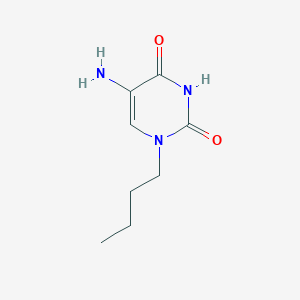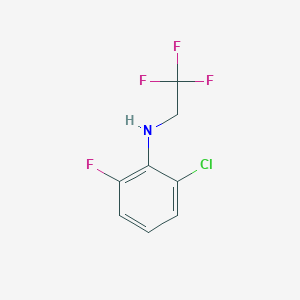
4-Amino-2-(pyrrolidin-3-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(pyrrolidin-3-YL)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrrolidine ring The presence of these two rings makes it a versatile scaffold in medicinal chemistry, often used in the development of biologically active molecules The pyrimidine ring is a six-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 4-Amino-2-(pyrrolidin-3-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-2-(pyrrolidin-3-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
類似化合物との比較
- 2-Amino-4-(pyrrolidin-1-yl)pyrimidine
- 4-Amino-2-(piperidin-3-yl)pyrimidine
- 4-Amino-2-(morpholin-3-yl)pyrimidine
Comparison: 4-Amino-2-(pyrrolidin-3-YL)pyrimidine is unique due to the specific arrangement of the pyrrolidine and pyrimidine rings, which can influence its biological activity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
2-pyrrolidin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-7-2-4-11-8(12-7)6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H2,9,11,12) |
InChIキー |
SCEPUVHYXRCXPJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)


![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)

![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)


![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)

